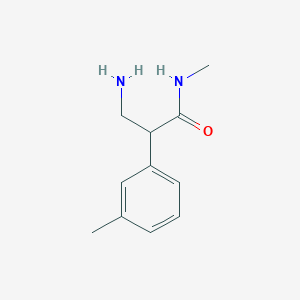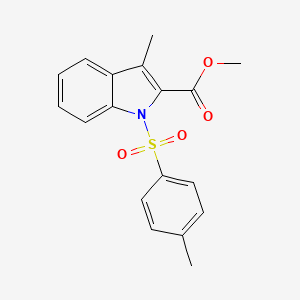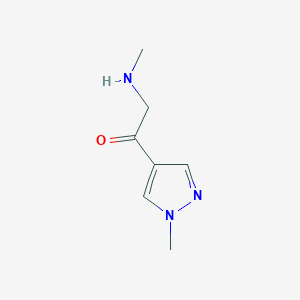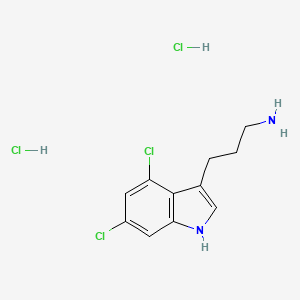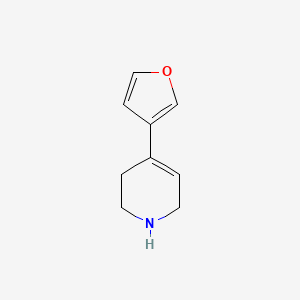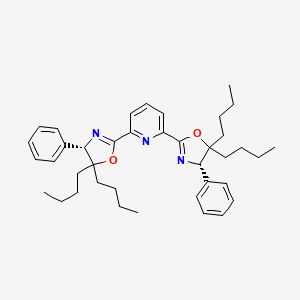
2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric catalysis. This compound is part of the pyridine-oxazoline family, which has gained significant attention due to its ability to form stable complexes with various metals, thereby facilitating numerous catalytic reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-phenyl-4,5-dihydrooxazole in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors, and using more efficient catalysts to reduce production costs .
化学反应分析
Types of Reactions
2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the oxazoline ring .
科学研究应用
2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include coordination to metal centers, which then participate in catalytic cycles to produce the desired products .
相似化合物的比较
Similar Compounds
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but lacks the dibutyl groups, which can affect its steric and electronic properties.
2,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Enantiomer of the compound, used in similar applications but with different chiral properties.
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine: Contains a phenethyl group instead of a phenyl group, altering its reactivity and selectivity.
Uniqueness
The uniqueness of 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine lies in its specific chiral environment and the presence of dibutyl groups, which enhance its steric hindrance and electronic properties. These features make it particularly effective in asymmetric catalysis, providing higher selectivity and efficiency compared to similar compounds .
属性
分子式 |
C39H51N3O2 |
|---|---|
分子量 |
593.8 g/mol |
IUPAC 名称 |
(4S)-5,5-dibutyl-2-[6-[(4S)-5,5-dibutyl-4-phenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C39H51N3O2/c1-5-9-26-38(27-10-6-2)34(30-20-15-13-16-21-30)41-36(43-38)32-24-19-25-33(40-32)37-42-35(31-22-17-14-18-23-31)39(44-37,28-11-7-3)29-12-8-4/h13-25,34-35H,5-12,26-29H2,1-4H3/t34-,35-/m0/s1 |
InChI 键 |
MPMGKVKBEUYUBR-PXLJZGITSA-N |
手性 SMILES |
CCCCC1([C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
规范 SMILES |
CCCCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
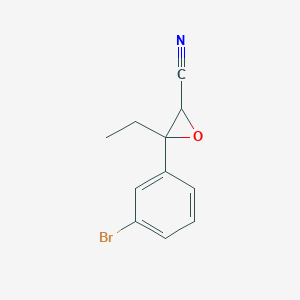
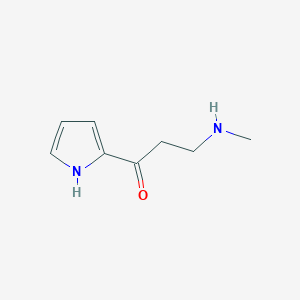



![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)

